Tris(2-methoxyphenyl)arsane
Description
Tris(2-methoxyphenyl)arsane is an organoarsenic compound featuring three 2-methoxyphenyl groups bonded to a central arsenic atom. The 2-methoxy substituent likely influences steric and electronic characteristics, affecting molecular packing, solubility, and reactivity .
Properties
CAS No. |
21920-60-5 |
|---|---|
Molecular Formula |
C21H21AsO3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tris(2-methoxyphenyl)arsane |
InChI |
InChI=1S/C21H21AsO3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
InChI Key |
LTTZQULBEJOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[As](C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methoxyphenyl)arsane typically involves the reaction of arsenic trichloride with 2-methoxyphenyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
AsCl3+3C6H4(OCH3)MgBr→As(C6H4(OCH3))3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming arsenic oxides.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Arsenic oxides and methoxy-substituted phenols.
Substitution: Various substituted phenylarsanes depending on the reagents used.
Scientific Research Applications
Tris(2-methoxyphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Tris(2-methoxyphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, influencing various biochemical pathways. Its methoxy groups enhance its solubility and reactivity, facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Tris(biphenyl-4-yl)arsane
- Molecular Formula : C₃₆H₂₇As
- Molecular Weight : 534.50 g/mol .
- Crystal Structure: Monoclinic system (space group Pc), with lattice parameters a = 17.3718(19) Å, b = 5.9561(8) Å, c = 27.727(3) Å, and β = 114.762(5)° . Weak C–H···π interactions stabilize the crystal packing along the b-axis . Twinned crystal structure with a refined twin ratio of 0.461:0.539 .
- Applications : Used in synthesizing osmium and ruthenium cluster derivatives, highlighting its role in coordination chemistry .
2.2. Tris(3-methoxyphenyl)arsane
- Molecular Formula : C₂₁H₂₁AsO₃ (inferred from substituents).
- CAS No.: 92533-93-2 .
- No crystallographic or bioactivity data are reported in the provided literature, suggesting a gap in research .
2.3. Tris(tert-butyldimethylsilyloxy)arsane
- Structure : Features bulky silyloxy groups instead of aryl rings.
- Properties :
Comparative Data Table
Research Findings and Implications
- Structural Insights: Tris(biphenyl-4-yl)arsane’s monoclinic packing and hydrogen-bonding interactions (C–H···π) contrast with the expected behavior of methoxyphenyl analogs, where O–H or methoxy-group interactions may dominate .
- Methodology : Structures were resolved using SHELX software (SHELXL, SHELXS), emphasizing the role of X-ray crystallography in characterizing these compounds .
- Unanswered Questions :
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